BenchChemオンラインストアへようこそ!

7-Hydroxy-2-methylchroman-4-one oxime

NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase Pain and inflammation

Select 7-Hydroxy-2-methylchroman-4-one oxime (CAS 62114-01-6) for its proven NAAA inhibitory activity (IC50 73 nM), 1.8-fold more potent than comparator BDBM50151148. The (4Z)-oxime configuration confers conformational rigidity (zero rotatable bonds) and enhanced hydrogen-bonding capacity, enabling reproducible docking studies and pharmacokinetic optimization. Cited in US Patent 8,507,676 B2, it offers defined IP status for lead development programs. Ideal for in vitro screening in pain and lipid signaling research. Procure with ≥98% purity for reliable assay performance.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B11905912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2-methylchroman-4-one oxime
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC1CC(=NO)C2=C(O1)C=C(C=C2)O
InChIInChI=1S/C10H11NO3/c1-6-4-9(11-13)8-3-2-7(12)5-10(8)14-6/h2-3,5-6,12-13H,4H2,1H3/b11-9-
InChIKeyACWCGZCSEITKFE-LUAWRHEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-2-methylchroman-4-one oxime: Chemical Identity, Class, and Procurement Baseline


7-Hydroxy-2-methylchroman-4-one oxime (CAS 62114-01-6) is a heterocyclic oxime derivative with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . The compound belongs to the 4-chromanone oxime class, characterized by a 2,3-dihydro-4H-1-benzopyran-4-one core functionalized at the C4 position with an oxime moiety (=N-OH) rather than the native ketone group . This oxime modification introduces distinct hydrogen-bonding capacity, polar surface area (PSA) enhancement, and conformational properties compared to the parent 4-chromanones .

Why Generic Substitution Fails: The Functional Specificity of 7-Hydroxy-2-methylchroman-4-one oxime


4-Chromanones and their oxime derivatives are not functionally interchangeable scaffolds, even among structurally proximate analogs. The oxime moiety (=N-OH) introduces hydrogen-bonding capacity and polar surface area that fundamentally alter target binding modes, pharmacokinetic behavior, and conformational stability relative to the parent ketone [1]. Within the oxime subclass, substitution patterns on the chromanone core critically modulate biological activity. The 7-hydroxy-2-methyl substitution pattern present in this compound confers distinct enzyme inhibition profiles that cannot be assumed for unsubstituted chroman-4-one oximes (CAS 24541-01-3), E-isomer variants, or analogs bearing different hydroxyl/methyl positional arrangements. The following quantitative evidence demonstrates where 7-hydroxy-2-methylchroman-4-one oxime exhibits verifiable differentiation that matters for scientific selection and procurement.

Quantitative Differentiation Evidence: 7-Hydroxy-2-methylchroman-4-one oxime vs. Comparators


NAAA Inhibition Potency: 7-Hydroxy-2-methylchroman-4-one oxime vs. Structurally Related NAAA Inhibitor

7-Hydroxy-2-methylchroman-4-one oxime inhibits human N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 73 nM in HEK293 cell-based assays [1]. This represents a 1.8-fold improvement in potency over comparator BDBM50151148 (CHEMBL3769700), a structurally distinct NAAA inhibitor that exhibits an IC50 of 130 nM under identical assay conditions—same cell line (HEK293), same preincubation duration (10 min), and same substrate (N-(4-methyl-2-oxo-chromen-7-yl)-hexadecanamide) [2]. Both compounds were evaluated against human NAAA in the same experimental system, enabling direct potency comparison.

NAAA inhibition N-acylethanolamine-hydrolyzing acid amidase Pain and inflammation Enzyme inhibition

Conformational Rigidity and Oxime Configuration Stability vs. Unsubstituted Chroman-4-one Oxime

The (4Z) configuration of 7-hydroxy-2-methylchroman-4-one oxime is stabilized by intramolecular hydrogen bonding between the oxime hydroxyl group and the chromanone oxygen atom . This intramolecular hydrogen bond is not present in the unsubstituted chroman-4-one oxime (CAS 24541-01-3), which lacks the 7-hydroxy group that contributes to the hydrogen-bonding network [1]. Additionally, the compound possesses zero rotatable bonds , indicating complete conformational rigidity around the chromanone-oxime junction, whereas unsubstituted chroman-4-one oxime retains rotatable bond character at the oxime position.

Conformational analysis Intramolecular hydrogen bonding Structural stability Physicochemical properties

Molecular Weight and H-Bond Donor/Acceptor Profile vs. Parent 4-Chromanone and Unsubstituted Oxime

7-Hydroxy-2-methylchroman-4-one oxime (MW 193.20) possesses two hydrogen-bond donors (the 7-hydroxy phenolic OH and the oxime OH) and four hydrogen-bond acceptors (chromenone carbonyl oxygen equivalent, oxime nitrogen, phenolic oxygen, and oxime oxygen) . In comparison, the parent 7-hydroxy-2-methylchroman-4-one (MW 176.17, C10H8O3) has one H-bond donor and three H-bond acceptors, lacking the additional oxime-derived H-bond capacity [1]. Unsubstituted chroman-4-one oxime (MW 163.17, C9H9NO2) has one H-bond donor (oxime OH only) and two H-bond acceptors [2]. The enhanced H-bond donor capacity (2 vs. 1) and higher polar surface area relative to both comparators predict improved aqueous solubility and distinct blood-brain barrier permeability characteristics.

Physicochemical properties Drug-likeness Solubility Permeability

Patent Citation as Intermediate in Heterocyclic Oxime Compounds vs. Uncited Analogs

7-Hydroxy-2-methylchroman-4-one oxime is cited within the patent family covering US Patent 8,507,676 B2 ('Heterocyclic oxime compounds'), indicating its inclusion as a representative embodiment in claimed therapeutic compositions . In contrast, the unsubstituted chroman-4-one oxime (CAS 24541-01-3) and the E-isomer variant (CAS 535935-39-8) are not cited in this patent family. Patent citation serves as an indirect but meaningful indicator of perceived industrial and therapeutic relevance by the originating research organization.

Intellectual property Patent citation Drug discovery Lead compound

Procurement-Driven Application Scenarios for 7-Hydroxy-2-methylchroman-4-one oxime


NAAA Inhibitor Screening and Pain/Inflammation Target Validation

Based on its 73 nM IC50 against human NAAA expressed in HEK293 cells [1], this compound is suited for in vitro NAAA inhibition screening campaigns in pain, inflammation, and lipid signaling research programs. The 1.8-fold potency advantage over comparator BDBM50151148 (IC50 130 nM) [2] makes it a favorable choice for dose-response studies where assay sensitivity and compound economy are prioritized.

Structure-Based Drug Design Requiring Conformationally Constrained Oxime Scaffolds

The (4Z) configuration stabilized by intramolecular hydrogen bonding between the oxime hydroxyl and chromanone oxygen, combined with zero rotatable bonds [1], provides a conformationally rigid scaffold ideal for molecular docking studies, pharmacophore modeling, and fragment-based lead optimization. This rigidity reduces conformational search space and improves reproducibility in computational predictions relative to more flexible oxime analogs.

Physicochemical Property Benchmarking in Lead Optimization Programs

With a molecular weight of 193.20, two H-bond donors, four H-bond acceptors, and zero rotatable bonds [1], this compound serves as a benchmark for assessing the impact of 7-hydroxy-2-methyl substitution and oxime functionalization on solubility, permeability, and metabolic stability. It enables direct comparison with parent 4-chromanones (MW 176.17, 1 donor, 3 acceptors) and unsubstituted oxime analogs (MW 163.17, 1 donor, 2 acceptors) [2] within medicinal chemistry optimization cascades.

Patent-Backed Lead Development for Heterocyclic Oxime Therapeutics

The compound's citation within US Patent 8,507,676 B2 ('Heterocyclic oxime compounds') [1] supports its use as a reference compound in lead development programs where defined intellectual property status and established synthetic accessibility are valued. Procurement for such programs benefits from the existence of defined patent exemplar status relative to uncited analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy-2-methylchroman-4-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.